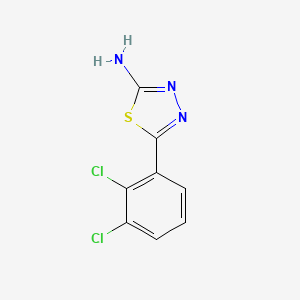

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

説明

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

特性

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVBVESDMDDUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

化学反応の分析

Types of Reactions

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have demonstrated a range of pharmacological activities:

- Antibacterial and Antifungal Properties : Compounds derived from 1,3,4-thiadiazoles exhibit potent antibacterial and antifungal activities. Research has shown that certain derivatives can inhibit the growth of various pathogens effectively .

- Anticancer Activity : Studies indicate that derivatives of 1,3,4-thiadiazole possess anticancer properties. For instance, compounds have been tested against cancer cell lines such as HCT116 and MCF-7, showing significant growth inhibition .

Case Study Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | GI50 (μg/mL) | Activity |

|---|---|---|---|

| Compound A | HCT116 | 3.29 | Active |

| Compound B | MCF-7 | 10.0 | Moderate |

| Compound C | H460 | 5.0 | Active |

Agricultural Chemicals

In agriculture, 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is utilized for developing agrochemicals:

- Fungicides and Herbicides : The compound enhances crop protection by acting as a fungicide or herbicide. Its application has been linked to improved yield and quality of crops by effectively managing plant diseases .

Material Science

The unique chemical properties of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine make it suitable for applications in material science:

- Polymers and Coatings : Research indicates that this compound can be used in the development of advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine serves as a reagent:

作用機序

The mechanism of action of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

類似化合物との比較

Similar Compounds

- 5-(2,3-Dichlorophenyl)-1,2,4-triazole

- 5-(2,3-Dichlorophenyl)-1,3,4-oxadiazole

- 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazole

Uniqueness

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

生物活性

5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties, antimicrobial activities, and potential applications in pharmacology.

Chemical Structure and Synthesis

The structure of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity. Various synthetic routes have been developed to produce thiadiazole derivatives, including one-pot methods that optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with a similar scaffold to 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine exhibited significant anti-proliferative effects:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | LoVo | 2.44 | Induction of apoptosis |

| 2g | MCF-7 | 23.29 | Cell cycle arrest |

| 5-(DCP) | Jurkat | <10 | Necrosis induction |

Key Findings:

- The compound demonstrated a dose-dependent reduction in cell viability.

- Apoptotic cell proportions increased significantly after treatment with these derivatives.

- The mechanism involved cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. Studies have shown that derivatives exhibit moderate to significant antibacterial and antifungal activities against various strains:

| Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 62.5 (p-chloro derivative) |

| E. coli | 32.6 (thiadiazole derivative) | |

| Antifungal | A. niger | 500 (various compounds) |

Highlights:

- The compounds showed higher activity compared to standard drugs like itraconazole.

- The presence of specific substituents on the thiadiazole ring influenced their antimicrobial efficacy .

The biological activity of 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Enzymes : Some derivatives act as inhibitors of key enzymes involved in nucleotide synthesis and cell proliferation.

- DNA Interaction : Thiadiazoles are known to bind to DNA and interfere with replication processes.

- Cell Membrane Penetration : The mesoionic nature allows these compounds to cross cellular membranes effectively .

Case Studies

-

Anticancer Efficacy : A study involving various thiadiazole derivatives demonstrated that treatment with these compounds resulted in increased apoptosis in cancer cells compared to untreated controls.

- Experimental Design : Different concentrations were tested on LoVo and MCF-7 cells using MTS assays to determine viability.

- Results : Significant increases in apoptotic markers were observed after 48 hours of exposure.

-

Antimicrobial Testing : A comparative analysis was conducted on the antimicrobial activity of several thiadiazole derivatives against E. coli and S. aureus.

- Methodology : Agar diffusion methods were employed to assess zones of inhibition.

- Findings : Certain derivatives exhibited potent activity with MIC values lower than standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。